4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid
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Overview
Description
4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of the trifluoromethyl group. The process may involve:
Halogenation: Introduction of iodine and fluorine atoms to the aromatic ring using reagents like iodine monochloride and fluorine gas under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Derivatives with different functional groups replacing iodine.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a
Properties
Molecular Formula |
C8H3F4IO2 |
---|---|
Molecular Weight |
334.01 g/mol |
IUPAC Name |
4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F4IO2/c9-3-1-4(8(10,11)12)6(7(14)15)5(13)2-3/h1-2H,(H,14,15) |
InChI Key |
DCCQDQOYQJVWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)I)F |
Origin of Product |
United States |
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